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molecular formula C8H8N2O B010780 6-Methoxy-2-methylpyridine-3-carbonitrile CAS No. 105277-11-0

6-Methoxy-2-methylpyridine-3-carbonitrile

Cat. No. B010780
M. Wt: 148.16 g/mol
InChI Key: ZDVDVDYVVWUZAP-UHFFFAOYSA-N
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Patent
US09034870B2

Procedure details

Sodium methoxide (20 g, 0.4 mol) was added to a solution of 6-chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) in methanol (150 mL), and the mixture was heated at reflux for 1.5 h and cooled to room temperature. The precipitate was removed by filtration, and the filtrate was concentrated to dryness. The crude solid was redissolved in chloroform; and the resulting solution was filtered through a layer of silica gel, washing with extra portions of chloroform. The combined filtrates were evaporated to dryness to yield 41 (8.3 g, 87%): mp 81-82° C. (lit. (Synthesis 1991, 894-896) mp 80-80.5° C.). 1HNMR (300 MHz, CDCl3) δ 7.66 (d, J=8.5 Hz, 1H), 6.59 (d, J=8.5 Hz, 1H), 3.94 (s, 3H), 2.62 (s, 3H).
Name
Sodium methoxide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([CH3:13])[N:6]=1>CO>[CH3:1][O:2][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([CH3:13])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
20 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(C#N)C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was redissolved in chloroform
FILTRATION
Type
FILTRATION
Details
and the resulting solution was filtered through a layer of silica gel
WASH
Type
WASH
Details
washing with extra portions of chloroform
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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